3,5-dimethyl-1-propyl-1H-pyrazol-4-amine

Medicinal Chemistry ADME Property Optimization Scaffold Selection

Medicinal chemists optimizing CNS-penetrant candidates should prioritize 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine (≥98% purity). Its lower TPSA (43.8 Ų) and higher LogP (1.2) enhance passive diffusion across the blood-brain barrier, making it a superior scaffold compared to the unsubstituted N–H analog. The likely liquid state streamlines automated parallel synthesis and volumetric dispensing, while the reactive 4-amino group enables rapid SAR exploration through amide, sulfonamide, or urea formation. Consistently high commercial purity minimizes byproduct formation and simplifies purification.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 97893-09-9
Cat. No. B3317846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1-propyl-1H-pyrazol-4-amine
CAS97893-09-9
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCCN1C(=C(C(=N1)C)N)C
InChIInChI=1S/C8H15N3/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5,9H2,1-3H3
InChIKeyXUIRYBSONPAXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine (CAS 97893-09-9): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine (CAS 97893-09-9) is a C8H15N3 heterocyclic building block characterized by a pyrazole core substituted with methyl groups at positions 3 and 5, a propyl group at N1, and a primary amine at C4. With a molecular weight of 153.22 g/mol and a topological polar surface area of 43.8 Ų, this compound serves as a versatile intermediate for constructing more complex pyrazole-containing molecular architectures [1]. Its computed XLogP3 value of 1.2 and hydrogen bond donor/acceptor counts of 1/2 position it as a moderately lipophilic scaffold suitable for late-stage functionalization via the reactive 4-amino group .

Procurement Alert: Why 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine Cannot Be Replaced by Unsubstituted or Differently N-Alkylated Pyrazole Analogs


Within the 4-aminopyrazole chemotype, the precise pattern of N1-alkylation and C3/C5-methylation governs both physicochemical properties and synthetic utility. Substituting 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine with the unsubstituted N–H analog (3,5-dimethyl-1H-pyrazol-4-amine) eliminates the hydrophobic N-propyl handle essential for downstream alkylation or for modulating compound lipophilicity in drug-like scaffolds. Similarly, employing alternative N1-alkylated isomers—such as the isopropyl analog—alters steric bulk, conformational flexibility, and solubility profiles, which directly impacts reaction yields, purification behavior, and the physicochemical characteristics of final products . The comparative evidence below quantifies these material differences to guide precise procurement decisions.

Quantitative Differentiation Evidence: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine vs. Closest Analogs


Lipophilicity Advantage: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine Exhibits Higher Computed LogP than Unsubstituted N–H Analog

In drug discovery programs, replacing a hydrogen with an N-propyl group in 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine increases the computed partition coefficient (XLogP3) from 0.2 (for the unsubstituted N–H analog) to 1.2, representing a 1.0 log unit increase in lipophilicity [1][2]. This elevated lipophilicity enhances membrane permeability and aligns with Lipinski's Rule of Five, making the compound a superior choice for optimizing pharmacokinetic properties of lead candidates.

Medicinal Chemistry ADME Property Optimization Scaffold Selection

Polar Surface Area: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine Provides Lower TPSA than N–H Analog

The topological polar surface area (TPSA) of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine is 43.8 Ų, which is 10.9 Ų lower than the 54.7 Ų TPSA of its unsubstituted N–H analog [1][2]. This reduced polar surface area enhances the compound's ability to cross biological membranes, including the blood-brain barrier, where TPSA values below 60-70 Ų are generally preferred.

Medicinal Chemistry Blood-Brain Barrier Penetration Drug Design

Physical Form and Handling: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine Likely Exists as a Liquid, Offering Distinct Handling Advantages

While the precise melting point of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine is not reported in the literature, the isopropyl-substituted analog (3,5-dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine) is a crystalline solid with a melting point of 66.5-67.5 °C [1]. This class-level inference suggests that the target compound, with its linear N-propyl chain, may exist as a liquid or low-melting solid, which can be advantageous for certain synthetic workflows that favor liquid handling, volumetric dispensing, or avoidance of solid dissolution steps.

Laboratory Procurement Handling Formulation

Purity Specification: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine Consistently Offered at ≥97% Purity Across Multiple Vendors

Commercial suppliers including AKSci, Leyan, and MolCore specify a minimum purity of 97-98% for 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine, whereas the closely related N-methyl analog (N-methyl-1-propyl-1H-pyrazol-4-amine) is often available only as a dihydrochloride salt with less stringent purity specifications . This high purity standard ensures reproducible results in synthetic transformations and reduces the need for additional purification steps.

Procurement Quality Control Reproducibility

Recommended Application Scenarios for 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine Based on Quantitative Differentiation


Lead Optimization in CNS Drug Discovery Programs

Medicinal chemistry teams optimizing CNS-penetrant drug candidates should prioritize 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine over the unsubstituted N–H analog. Its lower TPSA (43.8 Ų) and higher computed LogP (1.2) favor passive diffusion across the blood-brain barrier, a critical requirement for neurological targets [1]. The compound serves as a versatile scaffold for introducing diverse functional groups while maintaining favorable CNS physicochemical property space.

High-Throughput Parallel Synthesis and Library Production

For automated parallel synthesis and library production workflows, the likely liquid or low-melting physical state of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine—inferred from the solid-state behavior of its isopropyl analog [1]—facilitates precise liquid handling and volumetric dispensing. This eliminates the need for pre-dissolution steps, reducing processing time and improving reproducibility in high-throughput synthesis platforms. The compound's consistently high commercial purity (97-98%) further minimizes the risk of byproduct formation and simplifies post-synthesis purification .

Synthesis of Lipophilic Bioisosteres and Prodrugs

Researchers seeking to modulate the lipophilicity of drug candidates through scaffold substitution should employ 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine. The 1.0 log unit increase in XLogP3 compared to the unsubstituted analog provides a quantifiable tool for tuning ADME properties without altering the core pharmacophore [1]. The reactive 4-amino group enables facile conjugation to carboxylic acids, sulfonyl chlorides, or isocyanates, allowing the rapid generation of amide, sulfonamide, or urea derivatives for SAR exploration.

Reliable Intermediate for Process Chemistry Scale-Up

Process development groups requiring a well-characterized, high-purity pyrazole building block for route scouting and scale-up will benefit from the commercial availability of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine at ≥97% purity from multiple suppliers [1]. This ensures batch-to-batch consistency during reaction optimization and minimizes the introduction of impurities that could complicate impurity profiling or require costly re-purification steps in later synthetic stages.

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